![molecular formula C12H6F3N3O2 B1301188 5-Cyano-1-[3-(trifluorométhyl)phényl]uracile CAS No. 75838-24-3](/img/structure/B1301188.png)

5-Cyano-1-[3-(trifluorométhyl)phényl]uracile

Vue d'ensemble

Description

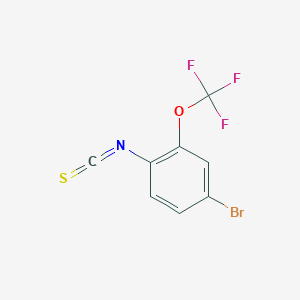

5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The compound features a cyano group at the 5-position of the uracil ring and a trifluoromethylphenyl group at the 1-position. This structure is related to various uracil derivatives that have been synthesized and studied for their biological activities, including their potential as inhibitors of enzymes like uridine phosphorylase and for incorporation into DNA .

Synthesis Analysis

The synthesis of uracil derivatives often involves the introduction of substituents at various positions on the uracil ring. For instance, the synthesis of 5-substituted uracil derivatives can be achieved through multiple steps, including halogenation, palladium-catalyzed reactions, and protection/deprotection strategies . The synthesis of 5-cyano-1-[3-(trifluoromethyl)phenyl]uracil would likely follow similar synthetic routes, with specific attention to the introduction of the cyano and trifluoromethylphenyl groups at the appropriate positions.

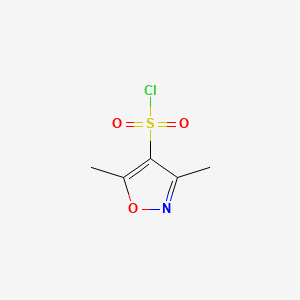

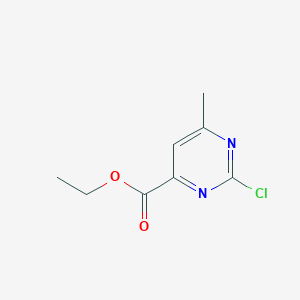

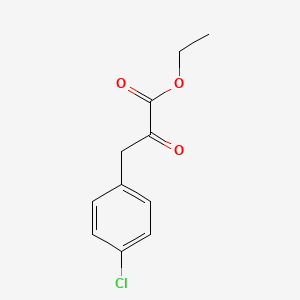

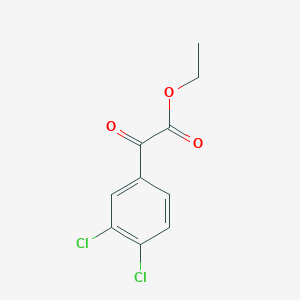

Molecular Structure Analysis

The molecular structure of 5-cyano-1-[3-(trifluoromethyl)phenyl]uracil would be characterized by the presence of the electron-withdrawing cyano group, which could influence the reactivity and interaction of the molecule with biological targets. The trifluoromethyl group is also known for its electron-withdrawing properties and could affect the molecule's overall electronic distribution and hydrogen bonding capabilities .

Chemical Reactions Analysis

Uracil derivatives can undergo various chemical reactions depending on the substituents present. For example, 5-cyanouracil derivatives can be hydrolyzed under acidic conditions to remove the cyano group or convert it into other functional groups such as carbamoyl or carboxy groups . Additionally, uracil derivatives with electron-withdrawing groups at the 5-position can react with amines, leading to the exchange of the N1-portion of the uracil ring with the amine moiety . These reactions are crucial for modifying the structure and properties of uracil derivatives for different applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-cyano-1-[3-(trifluoromethyl)phenyl]uracil would be influenced by its functional groups. The cyano group is polar and could contribute to the compound's solubility in polar solvents. The trifluoromethyl group could increase the compound's lipophilicity, potentially affecting its ability to cross biological membranes . The presence of these groups could also impact the compound's melting point, boiling point, and stability under various conditions. The exact properties would need to be determined experimentally.

Applications De Recherche Scientifique

Chimie Organique

Le composé peut être utilisé en chimie organique comme un thiophile, une substance capable d'activer des lots de donneurs de thioglycosides de p-tolyle à température ambiante . Cette activation permet la glycosylation efficace de divers accepteurs alcooliques, fournissant les glycosides désirés .

Développement de médicaments

Le groupe trifluorométhyle, présent dans le « 5-Cyano-1-[3-(trifluorométhyl)phényl]uracile », est une caractéristique courante de nombreux médicaments approuvés par la FDA . Ce groupe peut contribuer aux activités pharmacologiques du médicament, faisant du composé un candidat potentiel pour le développement de médicaments .

Activité insecticide

Le composé a été étudié pour son activité insecticide potentielle . Cependant, des recherches supplémentaires sont nécessaires pour comprendre pleinement son efficacité et sa sécurité dans cette application.

Recherche en sciences de la vie

“this compound” peut être utilisé dans la recherche en sciences de la vie, en particulier dans des domaines comme la biologie cellulaire, la génomique et la protéomique . Il peut être utilisé pour étudier les effets du composé sur divers processus biologiques.

Synthèse de liaisons glycosidiques biologiquement pertinentes

Le composé peut être utilisé pour la construction stéréosélective de certaines liaisons glycosidiques biologiquement pertinentes, comme illustré par les α-idosides, les α-galactoamines, les β-mannosides et les β-rhamnosides .

Développement de nouveaux protocoles d'activation

La capacité du composé à activer les donneurs de thioglycosides de p-tolyle à température ambiante peut conduire au développement de nouveaux protocoles d'activation en chimie organique .

Safety and Hazards

Safety data sheets suggest that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Mécanisme D'action

Mode of Action

It is known that the compound is a powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that the compound may interact with its targets through a glycosylation mechanism, leading to the formation of desired glycosides .

Biochemical Pathways

The biochemical pathways affected by 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil are likely related to glycosylation, given the compound’s ability to efficiently glycosylate various alcoholic acceptors . The downstream effects of these pathways are currently unknown and require further investigation.

Result of Action

The compound’s ability to activate p-tolyl thioglycoside donors and efficiently glycosylate various alcoholic acceptors suggests that it may have significant effects at the molecular level .

Propriétés

IUPAC Name |

2,4-dioxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3O2/c13-12(14,15)8-2-1-3-9(4-8)18-6-7(5-16)10(19)17-11(18)20/h1-4,6H,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRPMKHYWNEDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C(=O)NC2=O)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371568 | |

| Record name | 2,4-Dioxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671835 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

75838-24-3 | |

| Record name | 2,4-Dioxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)

![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)

![4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid](/img/structure/B1301130.png)